2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid 2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18904664
InChI: InChI=1S/C7H9N3O3/c1-10-5(2-3-9-10)7(13)8-4-6(11)12/h2-3H,4H2,1H3,(H,8,13)(H,11,12)
SMILES:
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol

2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid

CAS No.:

Cat. No.: VC18904664

Molecular Formula: C7H9N3O3

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid -

Specification

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
IUPAC Name 2-[(2-methylpyrazole-3-carbonyl)amino]acetic acid
Standard InChI InChI=1S/C7H9N3O3/c1-10-5(2-3-9-10)7(13)8-4-6(11)12/h2-3H,4H2,1H3,(H,8,13)(H,11,12)
Standard InChI Key XIGMVYDCHUYWPA-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)C(=O)NCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[(2-methylpyrazole-3-carbonyl)amino]acetic acid, delineates its structure:

  • A 2-methylpyrazole ring (positions 1–3) with a methyl group at position 2.

  • A carbonyl group at position 3, forming an amide bond with the amino group of glycine.

  • A carboxylic acid terminus on the glycine moiety.

The SMILES notation CN1C(=CC=N1)C(=O)NCC(=O)O\text{CN1C(=CC=N1)C(=O)NCC(=O)O} and InChIKey XIGMVYDCHUYWPA-UHFFFAOYSA-M provide unambiguous representations of its connectivity . The pyrazole ring’s planarity and the amide bond’s rigidity contribute to its stereoelectronic properties, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H9N3O3\text{C}_7\text{H}_9\text{N}_3\text{O}_3
Molecular Weight182.16 g/mol
IUPAC Name2-[(2-Methylpyrazole-3-carbonyl)amino]acetic acid
SMILESCN1C(=CC=N1)C(=O)NCC(=O)O
InChIKeyXIGMVYDCHUYWPA-UHFFFAOYSA-M

Synthesis and Manufacturing

Synthetic Routes

Patent literature reveals methodologies for analogous pyrazole-carboxylic acids, offering insights into potential synthesis strategies. For example, CN104844567A describes the preparation of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid via:

  • Cyclization: Reacting 3-aminocrotononitrile with hydrazine hydrate to form 3-amino-5-methylpyrazole .

  • Bromination: Introducing bromine at position 3 using brominating agents like BrCCl2CCl2Br\text{BrCCl}_2\text{CCl}_2\text{Br}.

  • Coupling: Condensing the brominated pyrazole with chloropyridines under basic conditions.

  • Carboxylation: Treating intermediates with lithium diisopropylamide (LDA) and carbon dioxide to install the carboxylic acid group .

While these steps target a related compound, adapting the protocol for 2-[(2-methylpyrazole-3-carbonyl)amino]acetic acid would involve substituting chloropyridines with glycine derivatives during the coupling phase.

Optimization Challenges

Key challenges include:

  • Low-Temperature Requirements: Reactions involving LDA or butyllithium demand temperatures below −70°C, increasing operational complexity .

  • Protection/Deprotection: The amino group in glycine may require protection (e.g., with Boc groups) to prevent side reactions during amide bond formation.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • pH Sensitivity: The carboxylic acid group (pKa23\text{pKa} \approx 2–3) deprotonates in basic media, affecting solubility.

  • Hydrolytic Susceptibility: The amide bond may hydrolyze under strongly acidic or alkaline conditions, necessitating controlled storage.

Applications in Research

Pharmaceutical Intermediates

Pyrazole derivatives are prominent in drug discovery due to their pharmacokinetic profiles. For instance, 3-[(2-methylpyrazole-3-carbonyl)amino]benzoic acid (CAS 1002032-75-8), a structural analog, is investigated for enzyme inhibition and receptor modulation . The acetic acid variant may similarly serve as a precursor for:

  • Kinase Inhibitors: Targeting ATP-binding sites via pyrazole interactions.

  • Antimicrobial Agents: Leveraging the carboxylic acid’s metal-chelating capacity.

Agrochemistry

Patent CN104844567A highlights pyrazole-carboxylic acids as intermediates for insecticides, suggesting potential utility in crop protection .

Recent Advancements and Future Directions

Computational Modeling

Density functional theory (DFT) studies could optimize synthetic pathways by predicting transition states and reaction energetics. Molecular docking simulations may further elucidate bioactivity.

Green Chemistry Initiatives

Future work should explore solvent-free reactions or biocatalytic methods to circumvent cryogenic conditions and hazardous reagents .

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